An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine: Structure, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine: Structure, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 3-Phenylcyclobutan-1-amine, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stereoisomeric forms, synthetic pathways, and its burgeoning role in the design of next-generation therapeutics. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make this scaffold an increasingly important tool in medicinal chemistry.[1]
Section 1: Chemical Structure and Stereoisomerism
3-Phenylcyclobutan-1-amine possesses the molecular formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol .[2] Its structure consists of a four-membered cyclobutane ring substituted with a phenyl group and a primary amine group. The inherent strain and puckered nature of the cyclobutane ring provide a defined three-dimensional geometry that is highly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[3]
A critical feature of this molecule is its stereochemistry. The substituents on the 1 and 3 positions of the cyclobutane ring give rise to two distinct diastereomers: cis and trans.
-
cis-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on the same face of the cyclobutane ring.
-
trans-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on opposite faces of the ring.
These isomers are distinct chemical entities with different physical properties and, crucially, can exhibit different binding affinities and pharmacological profiles when incorporated into a larger molecule. Their separation and stereochemical integrity are paramount in drug development. Separate CAS numbers exist for the cis (as hydrochloride salt, 1807916-62-6) and trans (1570-99-6) isomers, highlighting their distinct nature.[4]
Section 2: Physicochemical and Spectroscopic Properties
The reliable characterization of 3-Phenylcyclobutan-1-amine is essential for its use in synthesis. Below is a summary of its key properties and a guide to its expected spectroscopic signature.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [2] |
| Molecular Weight | 147.22 g/mol | [2] |
| CAS Number | 90874-41-2 (unspecified stereochemistry) | [2][5] |
| trans-isomer CAS | 1570-99-6 | [6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP (Predicted) | 1.8913 | [2] |
| Storage Conditions | Inert atmosphere, room temperature or refrigerated (0-8 °C), protect from light | [5] |
Spectroscopic Profile
While extensive, peer-reviewed spectral data for 3-Phenylcyclobutan-1-amine is not widely published in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8][9]
-
Infrared (IR) Spectroscopy: As a primary amine, the molecule is expected to exhibit a characteristic pair of N-H stretching bands in the region of 3350-3450 cm⁻¹.[7][8] These bands arise from symmetric and asymmetric stretching modes and are typically sharper than the broad O-H bands of alcohols.[7] Other expected signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutane ring (below 3000 cm⁻¹), and C=C stretching from the phenyl group around 1600 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:
-
Aromatic Protons: A multiplet in the 7.1-7.4 ppm range corresponding to the five protons of the monosubstituted phenyl ring.
-
Cyclobutane Protons: A series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons adjacent to the amine and phenyl groups would be deshielded and appear further downfield.
-
Amine Protons (N-H): A broad singlet whose chemical shift can vary significantly depending on concentration and solvent. This signal will disappear upon the addition of a D₂O shake, a definitive test for exchangeable protons like those on an amine.[7]
-
-
¹³C NMR Spectroscopy: Carbons adjacent to the electron-withdrawing amine group are deshielded and will appear further downfield than other aliphatic carbons, typically in the 40-60 ppm range.[7] The aromatic carbons will resonate in the typical 120-150 ppm region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 147. Alkylamines characteristically undergo α-cleavage (the breaking of a C-C bond adjacent to the nitrogen), which would be a primary fragmentation pathway.[8]
Section 3: Synthesis and Purification
The most direct and common laboratory synthesis of 3-Phenylcyclobutan-1-amine is the reductive amination of the corresponding ketone, 3-phenylcyclobutanone. This precursor is commercially available.[10][11] This method is analogous to established procedures for similar structures.[12]
Experimental Protocol: Reductive Amination
This protocol is a representative methodology. Specific conditions may require optimization.
-
Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add an amine source such as ammonium acetate (~10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated iminium ion over the ketone starting material, minimizing side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding dilute aqueous HCl. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine product.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of cis and trans isomers. These can be separated using column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent peak tailing) is critical for achieving good separation.
Alternative synthetic strategies, such as biocatalytic transamination, are also emerging for the asymmetric synthesis of chiral amines and could potentially be adapted for this target.[13][14]
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The utility of 3-Phenylcyclobutan-1-amine stems from the advantageous properties of the cyclobutane scaffold. This ring system is not merely a passive linker but an active contributor to a drug candidate's profile.[1]
-
Metabolic Stability: The strained C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
-
Conformational Restriction: The puckered ring locks the relative orientation of the phenyl and amine substituents, reducing the entropic penalty of binding to a biological target. This can lead to enhanced potency and selectivity.
-
Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can improve solubility and reduce planarity, properties that are often correlated with better drug-like characteristics.[3]
A primary application for this amine is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. 3-Phenylcyclobutan-1-amine is an ideal fragment for incorporation into these linkers, providing a rigid, three-dimensional exit vector.
Furthermore, related phenyl-substituted cyclobutylamines have shown activity as enzyme inhibitors, such as 1-phenylcyclobutylamine, which is an inactivator of monoamine oxidase (MAO).[15] This suggests that derivatives of 3-Phenylcyclobutan-1-amine could be explored as pharmacophores in their own right, particularly in neuroscience and oncology.
Section 5: Safety and Handling
As a primary amine, 3-Phenylcyclobutan-1-amine should be handled with care. The trans-isomer is classified as a corrosive substance.
-
GHS Classification: GHS05 (Corrosion)
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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